molecular formula C23H18N4 B1681746 Sibopirdine CAS No. 122955-18-4

Sibopirdine

Cat. No. B1681746
M. Wt: 350.4 g/mol
InChI Key: FJYRSJDIZKTXKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05300642

Procedure details

The title compound was prepared following the procedure of Example 1 from 0.43 g (2.56 mmole) of 4,5-diazafluorene, 0.84 g of 4-picolylchloride hydrochloride, 29.0 mg of benzyltriethylammonium chloride, 3 ml of 50% sodium hydroxide, and 30 ml toluene by reaction at 50° for 6 hrs. The crude product was chromatographed (Ethylacetate/Methanol, 99:1) and recrystallized from isopropyl alcohol. NMR (CDCl3,200 MHz) δ: 3.42(s,4H), 6.52(d,J=5.7 Hz,4H), 7.33(dd,2H), 7.85(d,2H), 8.16(d,J=5.6 Hz,4H), 8.61(d,2H).
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
29 mg
Type
catalyst
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[CH2:12][C:11]3[C:6](=[N:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[N:4]=[CH:3][CH:2]=1.Cl.[N:15]1[CH:20]=[CH:19][C:18]([CH2:21]Cl)=[CH:17][CH:16]=1.[OH-].[Na+]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.C1(C)C=CC=CC=1>[N:15]1[CH:20]=[CH:19][C:18]([CH2:21][C:12]2([CH2:21][C:18]3[CH:19]=[CH:20][N:15]=[CH:16][CH:17]=3)[C:13]3[C:5](=[N:4][CH:3]=[CH:2][CH:1]=3)[C:6]3=[N:7][CH:8]=[CH:9][CH:10]=[C:11]23)=[CH:17][CH:16]=1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
0.43 g
Type
reactant
Smiles
C1=CC=NC=2C3=NC=CC=C3CC12
Step Two
Name
Quantity
0.84 g
Type
reactant
Smiles
Cl.N1=CC=C(C=C1)CCl
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
29 mg
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by reaction at 50° for 6 hrs
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed (Ethylacetate/Methanol, 99:1)
CUSTOM
Type
CUSTOM
Details
recrystallized from isopropyl alcohol

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)CC1(C=2C(=NC=CC2)C2=NC=CC=C21)CC2=CC=NC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.